molecular formula C20H19FN2OS B2933854 3-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1H-indole CAS No. 1706093-51-7

3-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1H-indole

Cat. No.: B2933854
CAS No.: 1706093-51-7
M. Wt: 354.44
InChI Key: NZBSLGZYUMKURL-UHFFFAOYSA-N
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Description

The compound “3-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1H-indole” features a 1H-indole core substituted at the 3-position with a 1,4-thiazepane ring. The thiazepane moiety, a seven-membered heterocycle containing sulfur and nitrogen atoms, is further substituted at its 7-position with a 2-fluorophenyl group. The carbonyl group bridges the thiazepane and indole, contributing to the molecule’s rigidity and electronic properties.

Properties

IUPAC Name

[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-(1H-indol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS/c21-17-7-3-1-6-15(17)19-9-10-23(11-12-25-19)20(24)16-13-22-18-8-4-2-5-14(16)18/h1-8,13,19,22H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBSLGZYUMKURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the thiazepane ring and the fluorophenyl group. Common reagents used in these reactions include halogenated indoles, thiazepane derivatives, and fluorinated aromatic compounds. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.

Scientific Research Applications

3-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1H-indole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 3-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name/ID Core Structure Fluorophenyl Substituent(s) Indole Substituent Position Functional Groups Synthesis Yield (%)
Target Compound 1,4-Thiazepane 2-Fluorophenyl (on thiazepane) 3 (carbonyl-linked) Carbonyl Not reported
14f Thiazole 2,6-Difluorophenylsulfonamido N/A N-Hydroxyheptanamide (hydroxamic acid) 65
14g Thiazole 2,6-Difluorophenylsulfonamido N/A N-Hydroxyheptanamide 70
3-(4-Fluorophenyl)-1-(methylethyl)-1H-indole-2-carboxaldehyde Indole 4-Fluorophenyl (on indole) 2 (carboxaldehyde) Carboxaldehyde Not reported

Key Observations:

Core Heterocycles :

  • The target’s 1,4-thiazepane (7-membered) offers greater conformational flexibility compared to the thiazole (5-membered) in compounds 14f and 14g . This flexibility may influence binding kinetics in biological targets.
  • The indole derivatives in lack sulfur-containing rings but retain fluorophenyl-indole motifs .

Substituent Effects: The target’s 2-fluorophenyl group on the thiazepane contrasts with the 2,6-difluorophenylsulfonamido group in compounds. Compound 14f/g’s N-hydroxyheptanamide groups are characteristic of histone deacetylase (HDAC) inhibitors, suggesting divergent therapeutic targets compared to the target compound .

Indole Substitution Patterns :

  • The target’s substitution at position 3 contrasts with the position 2 carboxaldehyde in ’s compound. Substitution position significantly impacts molecular interactions with targets (e.g., enzyme active sites) .

Hypothetical Pharmacological Implications

While direct activity data for the target compound are unavailable, structural analogs provide insights:

  • Thiazole-based compounds (14f/g) : Demonstrated dual BRAF/HDAC inhibition due to hydroxamic acid groups . The target’s lack of this moiety suggests a different mechanism.
  • Indole-carboxaldehyde derivatives () : Fluorophenyl-indole systems are associated with anti-inflammatory or metabolic modulation . The target’s thiazepane-carbonyl group may alter bioavailability or target selectivity.

Biological Activity

3-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1H-indole is a complex organic compound belonging to the class of thiazepanes, which are seven-membered heterocyclic compounds containing both sulfur and nitrogen. The unique structural features of this compound suggest potential biological activities that could be leveraged for therapeutic applications.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Molecular Formula : C16H16FN3O2S
  • Molecular Weight : 335.37 g/mol
  • Key Functional Groups :
    • Thiazepane ring
    • Fluorophenyl substituent
    • Indole moiety

This unique combination of functional groups contributes to the compound's reactivity and potential interactions with biological targets.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties. Key findings include:

  • Anticancer Activity : Research indicates that compounds with thiazepane structures may exhibit significant anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, a study showed that similar thiazepane derivatives inhibited the Akt signaling pathway, which is crucial in cancer cell proliferation and survival .
  • Anti-inflammatory Properties : The presence of the indole moiety is associated with anti-inflammatory effects. Compounds containing indole have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects : Some derivatives of thiazepanes have demonstrated neuroprotective effects in animal models of neurodegenerative diseases. These effects are often attributed to their ability to cross the blood-brain barrier and interact with neurotransmitter systems .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of Akt pathway; potential to reduce tumor growth
Anti-inflammatoryModulation of cytokine release; reduction in inflammatory markers
NeuroprotectiveProtection against neuronal damage; potential use in neurodegenerative diseases

Detailed Research Findings

  • Anticancer Mechanisms :
    • A study on related thiazepane compounds revealed that they could effectively inhibit cancer cell lines by inducing apoptosis through mitochondrial pathways. The results suggest that the incorporation of the fluorophenyl group enhances the compound's potency against cancer cells.
  • Inflammation Modulation :
    • In vitro studies demonstrated that derivatives with indole structures significantly reduced TNF-alpha levels in macrophage cultures, indicating their potential as anti-inflammatory agents .
  • Neuroprotection :
    • Animal studies involving models of Alzheimer's disease showed that thiazepane derivatives improved cognitive function and reduced amyloid plaque formation, supporting their role in neuroprotection.

Q & A

Q. What synthetic methodologies are suitable for preparing 3-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1H-indole?

The synthesis of this compound can be approached via nucleophilic addition or coupling reactions. For example, describes a protocol where indole reacts with pyridine derivatives in the presence of sulfonating agents (e.g., tosyl chloride) under controlled temperatures (0°C to room temperature). Key steps include:

  • Nucleophilic attack : Indole reacts with activated pyridinium intermediates, forming a 1,4-dihydropyridine-indole adduct.
  • Protection/Deprotection : Use of tosyl groups to stabilize intermediates, followed by acidic workup (HCl 10%) to neutralize byproducts.
  • Purification : Crystallization from acetonitrile yields high-purity crystals (η = 20%) .
    Modifications may involve substituting the fluorophenyl group via Suzuki-Miyaura coupling, leveraging boronic acid esters (as in ) .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. outlines parameters:

  • Crystal system : Orthorhombic (space group P2₁2₁2₁) with unit cell dimensions a = 7.9192 Å, b = 11.4344 Å, c = 19.168 Å.
  • Refinement : C-bound H atoms are positioned geometrically, while NH groups are refined isotropically.
    This data reveals conformational flexibility in the thiazepane ring and π-stacking interactions between indole and fluorophenyl moieties, critical for understanding binding interactions .

Q. What in vitro assays are recommended for initial pharmacological screening?

  • Receptor binding : Radioligand displacement assays (e.g., 5-HT1A or SERT targets, as in ) using tritiated ligands to measure IC₅₀ values .
  • Cytotoxicity : MTT assays against cancer cell lines, noting fluorophenyl groups may enhance membrane permeability .
  • Metabolic stability : Microsomal incubation (e.g., liver microsomes) to assess CYP450-mediated degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Key modifications include:

  • Fluorophenyl substitution : and highlight that 2-fluorophenyl groups enhance receptor affinity due to electronegativity and steric effects. Compare with 4-fluorophenyl analogs () to assess positional effects .
  • Thiazepane ring modulation : Replace 1,4-thiazepane with piperidine or diazepane () to evaluate ring size impact on conformational stability .
  • Indole substitution : Introduce methyl or halogen groups at the indole 5-/6-positions () to probe steric and electronic contributions .

Q. How can computational methods elucidate binding modes and selectivity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like 5-HT1A (PDB: 7EKG). suggests indole’s NH forms hydrogen bonds with Asp116, while fluorophenyl engages in hydrophobic pockets .
  • MD simulations : AMBER or GROMACS can simulate ligand-receptor dynamics over 100 ns, identifying stable binding poses and residues critical for selectivity .
  • Free energy calculations : MM-GBSA/PBSA quantifies binding energy contributions, resolving discrepancies between experimental IC₅₀ and predicted affinities .

Q. How to resolve contradictions in reported biological activity data?

Contradictions (e.g., varying IC₅₀ across studies) may arise from:

  • Assay conditions : Differences in buffer pH, ion concentration, or temperature (). Standardize protocols using guidelines like NIH Assay Guidance Manual .
  • Enantiomeric purity : Chiral centers in thiazepane () can lead to divergent activities. Use chiral HPLC () or SFC to ensure >99% enantiomeric excess .
  • Cellular context : Cell-line-specific expression of transporters (e.g., P-gp) may alter intracellular concentrations. Validate with knockdown models (e.g., CRISPR/Cas9) .

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